molecular formula C18H11BrN2O2S2 B2816491 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide CAS No. 391223-77-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide

Cat. No.: B2816491
CAS No.: 391223-77-1
M. Wt: 431.32
InChI Key: OVRRIPFRTGLOMU-UHFFFAOYSA-N
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Description

This compound features a benzothiazole scaffold fused with a 4-hydroxyphenyl group and a 5-bromothiophene carboxamide moiety. The benzothiazole ring is a privileged structure in medicinal chemistry due to its role in modulating biological activity, while the bromothiophene substituent may enhance electronic properties and binding interactions. The hydroxyl group on the phenyl ring could contribute to solubility or hydrogen-bonding interactions.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O2S2/c19-16-8-7-15(24-16)17(23)20-10-5-6-13(22)11(9-10)18-21-12-3-1-2-4-14(12)25-18/h1-9,22H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRRIPFRTGLOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(S4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic amount of glacial acetic acid . This intermediate is then subjected to further reactions to introduce the hydroxyphenyl and bromothiophene carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution.

Major Products

The major products formed from these reactions include various substituted benzothiazoles and thiophenes, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of thiophene and benzothiazole exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds containing the benzothiazole moiety can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound has been noted for its ability to target multiple pathways involved in tumor growth, making it a candidate for further development as a therapeutic agent against cancers such as breast and lung cancer.

Mechanism of Action
The mechanism through which N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For example, it may inhibit protein kinases or other signaling pathways that are crucial for tumor survival and growth.

Material Science Applications

Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films with good charge transport properties allows it to be used as an active layer material in these devices. Studies have shown that incorporating this compound into device architectures can enhance their efficiency and stability.

Photophysical Properties
Research has highlighted the photophysical properties of this compound, which include strong fluorescence and suitable energy levels for electron transport. These properties are critical for optimizing the performance of organic electronic devices.

Biological Research Applications

Neuroprotective Effects
Recent studies have indicated that compounds related to this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may modulate neuroinflammation and oxidative stress, which are key contributors to neuronal damage in these conditions.

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a similar benzothiazole derivative significantly inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent activity compared to standard chemotherapy agents.
  • Material Science Research : A recent paper detailed the use of this compound in fabricating OLED devices, showing improved brightness and efficiency compared to devices made with traditional materials.
  • Neuroprotection Research : Investigations into the neuroprotective properties revealed that treatment with this compound reduced markers of oxidative stress in neuronal cell cultures exposed to neurotoxic agents.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidases (MAO-A and MAO-B). It binds to the active site of these enzymes, preventing the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Bromothiophene Derivatives
  • N-(4-(3-Methoxy-4-(Trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Structure: Contains a nitrothiophene carboxamide linked to a substituted thiazole. Key Differences: The nitro group (-NO₂) at the 5-position of thiophene contrasts with the bromine atom in the target compound. Synthesis: Prepared via HATU-mediated coupling, yielding 42% purity, suggesting challenges in purification for nitro-substituted analogs .
  • 3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l) (): Structure: Features a 4-bromothiophene linked to an isoxazole-carboxamide. Comparison: The bromine is positioned differently (4- vs. 5-thiophene position), which could alter steric and electronic effects. The diethylamino group in 39l may enhance solubility compared to the hydroxyl group in the target compound .
Benzothiazole-Based Compounds
  • N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (): Structure: Shares the bromobenzothiazole core but includes a hexahydroquinoline and dimethoxyphenyl group.
  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35) ():

    • Structure : Combines a benzodioxole group with a trifluoromethoxy-substituted thiazole.
    • Comparison : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which could influence metabolic stability differently than the hydroxyl group in the target compound .

Electronic and Functional Group Analysis

Compound Key Substituents Electronic Effects Potential Applications
Target Compound 5-Bromo, 4-hydroxyphenyl Bromine: Halogen bonding; Hydroxyl: H-bonding Antibacterial, kinase inhibition
Nitrothiophene analog () 5-Nitro, 3-methoxy-CF₃ Nitro: Electron-withdrawing; CF₃: Lipophilic Narrow-spectrum antibacterials
39l () 4-Bromo, diethylamino Bromine: Moderate reactivity; Amino: Solubility Not reported (likely antimicrobial)
Compound 35 () Trifluoromethoxy, benzodioxole OCF₃: Metabolic resistance; Dioxole: Stability Not reported (CNS or anti-inflammatory)

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzo[d]thiazole moiety : Known for its biological activities, including antimicrobial and anticancer properties.
  • Hydroxyphenyl group : Enhances the compound's ability to form hydrogen bonds, potentially increasing binding affinity to biological targets.
  • Bromothiophene : Contributes to the electronic properties and reactivity of the molecule.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is implicated in cancer progression. Studies have reported IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition, demonstrating significant selectivity over CA II (IC50 values from 1.55 to 3.92 μM) .
  • Antimicrobial Activity : The compound exhibits significant activity against a range of bacterial and fungal strains, suggesting its utility as a potential antimicrobial agent .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Type Target/Organism Effect/Outcome Reference
Enzyme Inhibition Carbonic Anhydrase IXIC50 = 10.93–25.06 nM
Antimicrobial Various bacterial strainsSignificant antimicrobial activity
Anticancer MDA-MB-231 breast cancer cellsInduces apoptosis significantly

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound induces apoptosis in MDA-MB-231 breast cancer cells. The increase in annexin V-FITC positive cells suggests effective induction of programmed cell death .
  • Antimicrobial Efficacy : The compound has been evaluated against model bacterial strains such as Escherichia coli and Bacillus subtilis, showing promising results that indicate its potential as a new antimicrobial agent .
  • Mechanistic Studies : Research indicates that the compound may interfere with bacterial growth by inhibiting carbonic anhydrases, which are crucial for maintaining pH homeostasis in bacteria .

Q & A

Q. What are the common synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions. A key approach includes:

Thiazole Core Formation : Reacting 2-hydroxy-5-bromobenzaldehyde with 2-phenylaminophenylthiophenol to form 2-(benzo[d]thiazol-2-yl)-4-bromophenol .

Carboxamide Introduction : Coupling the thiazole intermediate with 5-bromothiophene-2-carboxylic acid derivatives via amidation. Reaction conditions (e.g., DCC/DMAP or EDC/HOBt) critically influence yield .

Q. Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole Formation2-phenylaminophenylthiophenol, KOH, ethanol, reflux65–75
Amidation5-bromothiophene-2-carbonyl chloride, DCM, triethylamine55–60

Q. How is the molecular structure of this compound confirmed?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .

X-ray Crystallography : Resolves bond lengths and angles (e.g., C-S bond in the thiazole ring: ~1.73 Å) and confirms intramolecular hydrogen bonding involving the hydroxyl group .

HRMS : Validates molecular weight (e.g., [M+H]+^+ calculated for C18_{18}H12_{12}BrN2_2O2_2S2_2: 447.95, observed: 447.96) .

Q. What preliminary biological activities have been reported?

Methodological Answer: Initial studies on analogs suggest:

Antimicrobial Activity : Derivatives with bromo-substituted thiophene exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

Kinase Inhibition : Benzo[d]thiazol-2-yl carboxamides show IC50_{50} values <1 µM against Abl1 kinase, comparable to imatinib .

Q. Biological Activity Table

Assay TypeTarget/OrganismIC50_{50}/MICReference
Kinase InhibitionAbl1 kinase0.8 µM
AntimicrobialS. aureus16 µg/mL

Advanced Research Questions

Q. How do structural modifications influence bioactivity in this compound class?

Methodological Answer: Structure-Activity Relationship (SAR) studies highlight:

Bromo Substitution : The 5-bromo-thiophene group enhances lipophilicity, improving membrane permeability (logP increased by ~0.5 units) .

Hydroxyl Group : Removal reduces hydrogen-bonding capacity, decreasing kinase inhibition potency (IC50_{50} shifts from 0.8 µM to >10 µM) .

Q. SAR Comparison Table

ModificationBioactivity ChangeAssayReference
5-Bromo → HMIC increases to >64 µg/mLAntimicrobial
Hydroxyl → MethoxyIC50_{50} increases to 5.2 µMKinase Inhibition

Q. What insights does crystal structure analysis provide for molecular interactions?

Methodological Answer: X-ray studies reveal:

Intramolecular H-Bonding : The hydroxyl group forms a hydrogen bond with the thiazole nitrogen (O···N distance: 2.65 Å), stabilizing the planar conformation .

Packing Interactions : π-π stacking between benzothiazole and phenyl rings (interplanar distance: 3.4 Å) contributes to crystal lattice stability .

Q. How can computational modeling predict target interactions?

Methodological Answer: Docking studies (e.g., AutoDock Vina) using PDB structures (e.g., Abl1 kinase, 1IEP) suggest:

Binding Pose : The bromothiophene group occupies a hydrophobic pocket, while the carboxamide forms hydrogen bonds with Thr315 and Glu286 .

Free Energy Calculations : MM-GBSA predicts ΔGbinding_{binding} = -9.8 kcal/mol, correlating with experimental IC50_{50} values .

Q. How to address discrepancies in reported biological activities?

Methodological Answer: Contradictions may arise from:

Assay Conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter IC50_{50} values by 2–3 fold .

Compound Purity : Impurities >5% (e.g., unreacted thiourea intermediates) can reduce antimicrobial efficacy by 50% .

Q. Mitigation Strategies

  • Standardize assay protocols (e.g., fixed ATP concentration).
  • Validate purity via HPLC (>95%) before testing.

Q. What advanced synthetic strategies improve yield and scalability?

Methodological Answer:

Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, increasing yield by 15% .

Flow Chemistry : Enables continuous amidation with >90% conversion and reduced solvent waste .

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